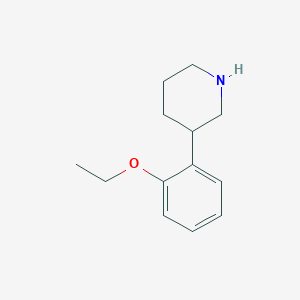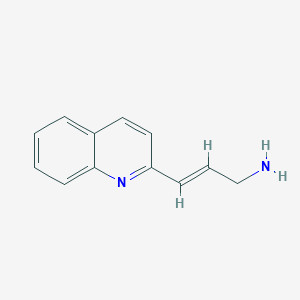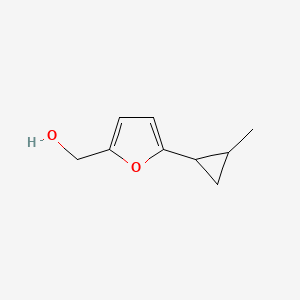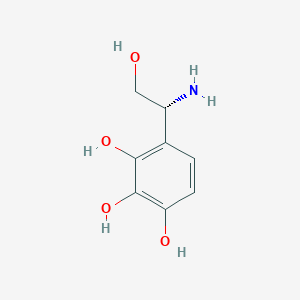
(r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a chiral compound with significant biological and chemical properties It is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has protected hydroxyl groups.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar compound under basic conditions.
Deprotection: The final step involves deprotecting the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals.
Biochemistry: Studied for its role in enzymatic reactions and metabolic pathways.
Industrial Chemistry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Participating in metabolic pathways that involve oxidation-reduction reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol: The enantiomer of the compound with similar but distinct biological activities.
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol: Lacks one hydroxyl group, leading to different chemical properties.
4-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol: Different hydroxyl group positions, affecting its reactivity and applications.
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereospecific synthesis and research.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
4-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2/t5-/m0/s1 |
Clave InChI |
PFDPXJWHQCVFJJ-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@H](CO)N)O)O)O |
SMILES canónico |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


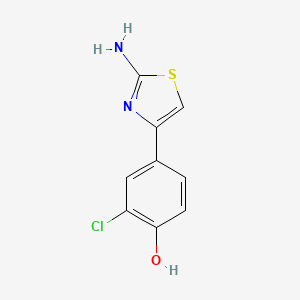
![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)




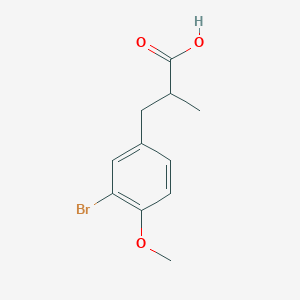
![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
